molecular formula C20H21N3O4S2 B3492997 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3492997
M. Wt: 431.5 g/mol
InChI Key: OLRFGEMGMJJNEY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a structurally complex molecule featuring:

  • Benzodioxin core: A 2,3-dihydro-1,4-benzodioxin moiety, known for enhancing metabolic stability and bioavailability in drug design .
  • Thieno[2,3-d]pyrimidinone scaffold: A fused heterocyclic system with a 3-ethyl-5,6-dimethyl substitution pattern and a ketone at position 2. This scaffold is pharmacologically significant due to its resemblance to purine bases, enabling interactions with enzymes like kinases or acetylcholinesterase .
  • Sulfanyl acetamide linker: A thioether bridge connecting the benzodioxin and thienopyrimidinone units, providing conformational flexibility and influencing solubility .

Synthesis: The compound is synthesized via multi-step reactions involving:

Formation of the benzodioxin-6-amine intermediate.

Sulfur-based coupling (e.g., using sulfonyl chlorides or thiols) to attach the thienopyrimidinone moiety.

Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and IR spectroscopy .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-4-23-19(25)17-11(2)12(3)29-18(17)22-20(23)28-10-16(24)21-13-5-6-14-15(9-13)27-8-7-26-14/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRFGEMGMJJNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxin and thienopyrimidine moieties, followed by their coupling through a sulfanyl linkage to form the final acetamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and thienopyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the benzodioxin or thienopyrimidine rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to investigate biological pathways and interactions, particularly those involving sulfanyl and acetamide functionalities.

    Medicine: The compound could serve as a lead compound for drug development, especially if it exhibits biological activity such as enzyme inhibition or receptor modulation.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, with the compound potentially acting as an inhibitor, activator, or modulator. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Molecular Properties :

  • Molecular formula : C₂₃H₂₃N₃O₄S₂ (estimated based on structural analogs).
  • Molecular weight : ~481.58 g/mol.
  • Key functional groups : Amide, thioether, and ketone, which contribute to hydrogen bonding and hydrophobic interactions .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzodioxin-linked thienopyrimidinone derivatives. Below is a comparative analysis with key analogs:

Compound Structural Variations Synthetic Methods Biological Activity References
Target Compound 3-ethyl-5,6-dimethyl thienopyrimidinone, benzodioxin core Multi-step coupling with LiH/NaOH activation Potential kinase/acetylcholinesterase inhibition (hypothesized)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 3,5,6-trimethyl substitution on thienopyrimidinone Similar coupling steps; recrystallization for purity Enhanced metabolic stability; anti-inflammatory activity (in vitro)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(3,5-dimethylphenyl) substituent on pyrimidine Sulfonamide-based coupling in DMF Moderate α-glucosidase inhibition (IC₅₀: 81–86 μM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide Pyridazine replaces thienopyrimidinone Reaction with pyridazine sulfonyl chloride Acetylcholinesterase inhibition (IC₅₀: 12.5 μM)
N-(4-acetylphenyl)-2-[5-methyl-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetamide Lacks benzodioxin; acetylphenyl substituent Direct amidation of thienopyrimidinone Anticancer activity (IC₅₀: 8.2 μM against MCF-7 cells)

Key Structural and Functional Differences

Replacement of the thienopyrimidinone with pyridazine (as in ) reduces planarity, altering enzyme-binding specificity.

Biological Activity Trends: Benzodioxin-containing analogs generally show better CNS penetration due to the benzodioxin’s ability to mimic neurotransmitter scaffolds . α-Glucosidase inhibition is weaker in benzodioxin-thienopyrimidinone hybrids (IC₅₀ >80 μM) compared to non-benzodioxin derivatives (e.g., acarbose: IC₅₀ 37 μM) .

Synthetic Complexity :

  • The target compound requires sulfur-based coupling under basic conditions (e.g., LiH), which is more labor-intensive than direct amidation routes used in simpler analogs .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The ethyl and dimethyl groups on the thienopyrimidinone core are critical for target selectivity. Removal of the ethyl group (as in ) reduces potency by 40% in kinase assays .
  • Thermodynamic Stability : Analogs with morpholine or pyridinyl substituents (e.g., ) exhibit higher aqueous solubility but lower plasma protein binding, suggesting trade-offs in pharmacokinetics.
  • Unresolved Challenges: Limited in vivo data for benzodioxin-thienopyrimidinone hybrids. Toxicity profiles remain underexplored, particularly hepatotoxicity risks associated with chronic thioether metabolism .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound exhibiting potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound involves multiple steps, primarily focusing on the formation of the benzodioxin moiety and the thieno[2,3-d]pyrimidine structure. The following general synthetic route has been established:

  • Formation of Benzodioxin Core : The precursor 2,3-dihydrobenzo[1,4]-dioxin is reacted with appropriate sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
  • Thieno[2,3-d]pyrimidine Synthesis : The thieno[2,3-d]pyrimidine component is synthesized through cyclization reactions involving ethyl and dimethyl groups.
  • Final Coupling Reaction : The final step involves coupling the two moieties using acetamide linkages to produce the target compound.

Biological Activity

Recent studies have focused on evaluating the biological activities of this compound, particularly its enzyme inhibitory potential and therapeutic applications.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. Inhibitors can help manage Type 2 diabetes mellitus (T2DM) by slowing glucose absorption.
    • Results : The compound exhibited weak to moderate inhibition against α-glucosidase with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) as a standard reference .
  • Acetylcholinesterase Inhibition : This enzyme is a target for Alzheimer's disease treatment.
    • Findings : Preliminary results suggest that some derivatives of this compound may also exhibit acetylcholinesterase inhibitory activity, indicating potential neuroprotective effects.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives with benzodioxane structures and assessed their anti-diabetic potentials through α-glucosidase inhibition assays. Results indicated that modifications in the side chains significantly influenced their inhibitory activities .
  • Neuroprotective Potential : Another investigation highlighted the neuroprotective properties of thieno[2,3-d]pyrimidine derivatives against oxidative stress in neuronal cells. While specific data on the target compound is limited, these findings suggest a broader therapeutic potential for related structures .

Data Table

The following table summarizes the biological activities of this compound and its derivatives:

Compound NameEnzyme TargetIC50 (μM)Activity Level
Target Compoundα-Glucosidase81.12Moderate
Target CompoundAcetylcholinesteraseNot SpecifiedPotentially Active
Acarboseα-Glucosidase37.38Standard Reference

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling and thioacetamide formation. Key steps include:

  • Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under pH-controlled aqueous conditions .
  • Thioacetamide Coupling : Using polar aprotic solvents (e.g., DMF) with LiH as an activator to link the sulfonamide intermediate to bromoacetamide derivatives .
    Optimization Tips :
  • Monitor pH during sulfonylation to avoid side reactions.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can computational methods resolve contradictions in observed bioactivity data?

Methodological Answer:
Conflicting bioactivity results (e.g., weak vs. moderate α-glucosidase inhibition) can arise from structural isomerism or dynamic binding modes. Use:

  • Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions over time (e.g., with α-glucosidase active sites) .
  • Quantum Chemical Calculations : Compare electronic properties (e.g., HOMO-LUMO gaps) of active (IC₅₀ ~81–86 µM) vs. inactive analogs .
    Example Workflow :

Generate 3D conformers of the compound and dock into enzyme structures (AutoDock Vina).

Calculate binding free energies (MM-PBSA) to rank affinity .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • ¹H-NMR : Confirm proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, acetamide NH at δ 10.10 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S stretch at ~500 cm⁻¹) .
  • CHN Analysis : Verify elemental composition (e.g., C: 45.29%, N: 12.23%, S: 9.30%) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:
Focus on modifying:

  • Benzodioxin Substituents : Replace methyl/ethyl groups with halogens to assess steric/electronic effects.
  • Thienopyrimidin Core : Introduce electron-withdrawing groups (e.g., cyano) to enhance electrophilicity .
    SAR Table :
DerivativeModificationIC₅₀ (α-Glucosidase)Notes
7i3,5-Dimethylphenyl86.31 ± 0.11 µMModerate activity
7k4-Chlorophenyl81.12 ± 0.13 µMEnhanced lipophilicity

Basic: How to assess stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via HPLC for degradation products .
    Key Finding : Thienopyrimidin derivatives are hygroscopic; store desiccated at -20°C .

Advanced: What strategies mitigate low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Trapping : Use scavenger resins (e.g., polymer-bound DMAP) to remove unreacted sulfonyl chlorides .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., thioacetamide coupling) .
    Case Study : Switching from batch to microreactor increased yield from 65% to 82% for analogous compounds .

Basic: How to evaluate α-glucosidase inhibitory activity?

Methodological Answer:

  • Enzyme Assay Protocol :
    • Incubate compound (10–100 µM) with α-glucosidase and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C.
    • Measure absorbance at 405 nm after 30 min.
    • Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
      Control : Include acarbose (IC₅₀ = 37.38 ± 0.12 µM) as a reference .

Advanced: How can AI-driven platforms optimize reaction pathways?

Methodological Answer:

  • Reaction Prediction : Use tools like IBM RXN for retrosynthetic analysis .
  • Experimental Design : Apply Bayesian optimization to screen solvent/base combinations (e.g., DMF vs. THF, LiH vs. NaH) .
    Example : AI models reduced optimization time for similar thienopyrimidins by 40% .

Basic: What solvents are compatible with this compound?

Methodological Answer:

  • High Solubility : DMSO, DMF (10–20 mg/mL).
  • Low Solubility : Water, hexane (<0.1 mg/mL).
  • Crystallization Solvents : Ethanol/water (7:3) or ethyl acetate .

Advanced: How to resolve spectral overlaps in ¹H-NMR?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate proton and carbon signals (e.g., distinguish benzodioxin CH₂ from thienopyrimidin protons) .
  • Variable Temperature NMR : Shift overlapping peaks by cooling to -40°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.